2-Methyl-L-histidine
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Overview
Description
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Amino Group: The amino group is introduced through reductive amination or other suitable methods.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing enantioselective synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield imidazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme catalysis and as a precursor to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity, influencing signal transduction pathways.
Metabolic Pathways: Participates in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simpler compound that forms the core structure of (S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid.
Histamine: A biologically active amine derived from histidine.
Uniqueness
(S)-2-Amino-3-(2-methyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific chiral center and the presence of a methyl group on the imidazole ring, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
56217-49-3 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-methyl-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-9-3-5(10-4)2-6(8)7(11)12/h3,6H,2,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
QNNKCRYTUGINFA-LURJTMIESA-N |
Isomeric SMILES |
CC1=NC=C(N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=NC=C(N1)CC(C(=O)O)N |
Origin of Product |
United States |
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